molecular formula C28H34N2O4 B11294794 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11294794
M. Wt: 462.6 g/mol
InChI Key: CNDRDIHAYFLHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with butoxyphenyl and dimethylaminopropyl substituents, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrrole derivatives.

    Introduction of the butoxyphenyl group: This step may involve a nucleophilic substitution reaction where a butoxy group is introduced to the phenyl ring.

    Attachment of the dimethylaminopropyl group: This can be done through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or material properties. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct characteristics and applications.

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

1-(3-butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H34N2O4/c1-6-7-14-33-21-11-8-10-20(17-21)25-24-26(31)22-15-18(2)19(3)16-23(22)34-27(24)28(32)30(25)13-9-12-29(4)5/h8,10-11,15-17,25H,6-7,9,12-14H2,1-5H3

InChI Key

CNDRDIHAYFLHLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C

Origin of Product

United States

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